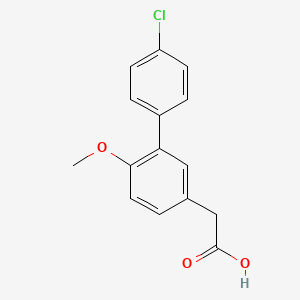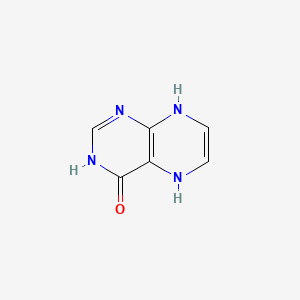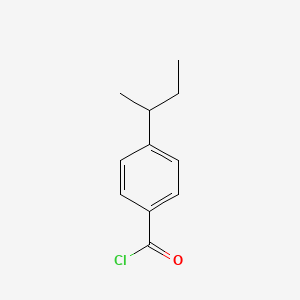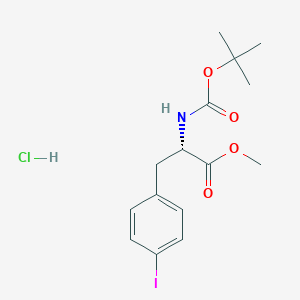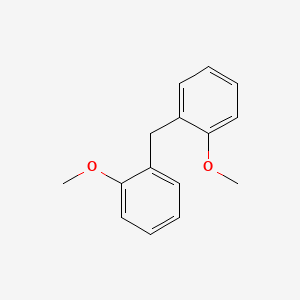
METHANE, BIS-(o-METHOXYPHENYL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methane, bis-(o-methoxyphenyl)-: is an organic compound with the molecular formula C15H16O2. It is also known as 4,4’-Dimethoxydiphenylmethane. This compound is characterized by the presence of two methoxyphenyl groups attached to a central methane carbon atom. It is commonly used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of methane, bis-(o-methoxyphenyl)- typically involves the reaction of o-methoxybenzyl chloride with a suitable base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of methane, bis-(o-methoxyphenyl)- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Methane, bis-(o-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using reagents like boron tribromide or aluminum chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Boron tribromide in an inert solvent like dichloromethane.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Methane, bis-(o-methoxyphenyl)- has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of methane, bis-(o-methoxyphenyl)- involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The central methane carbon atom can undergo nucleophilic or electrophilic attacks, leading to the formation of various reaction intermediates.
Comparación Con Compuestos Similares
Bis(indolyl)methanes: These compounds have two indole groups attached to a central methane carbon atom and are known for their biological activities.
Bis(pyrazolyl)methanes: These compounds contain two pyrazole groups and are used in various chemical and biological applications.
Uniqueness: Methane, bis-(o-methoxyphenyl)- is unique due to the presence of methoxy groups, which impart specific electronic and steric properties to the molecule. These properties influence its reactivity and make it suitable for specific applications in chemistry and industry.
Propiedades
Número CAS |
5819-93-2 |
|---|---|
Fórmula molecular |
C15H16O2 |
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
1-methoxy-2-[(2-methoxyphenyl)methyl]benzene |
InChI |
InChI=1S/C15H16O2/c1-16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)17-2/h3-10H,11H2,1-2H3 |
Clave InChI |
DPRFNHUMLZJXNR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1CC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


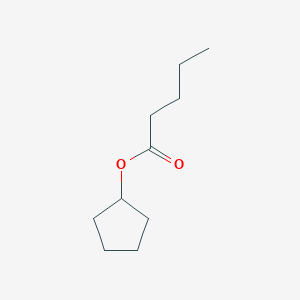
![[(10R,11R)-10-[(10S,11R)-11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13807443.png)
![Acetamide,N-cyclopropyl-2-[(2-ethyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13807444.png)
![[(2R,3S,5R)-3-carboxyoxy-5-(5-chloro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen carbonate](/img/structure/B13807445.png)
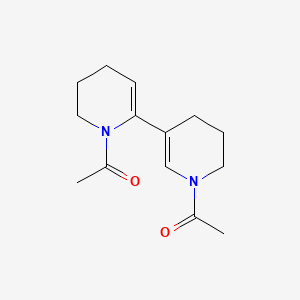

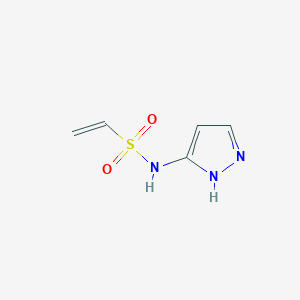
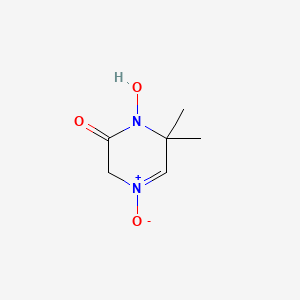
![10-[(Trifluoroacetyl)amino]-1-decanol](/img/structure/B13807473.png)
